S-Methyl-N,N-diethylthiocarbamate Sulfone

Vue d'ensemble

Description

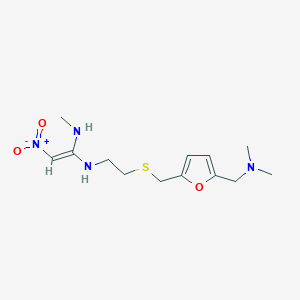

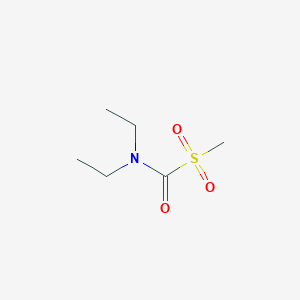

“S-Methyl-N,N-diethylthiocarbamate Sulfone” is a potential metabolite of disulfiram and a potent inhibitor of low Km mitochondrial aldehyde dehydrogenase . It has been identified in the blood of animals given disulfiram .

Synthesis Analysis

“S-Methyl-N,N-diethylthiocarbamate Sulfone” is a logical metabolite of “S-Methyl-N,N-diethylthiocarbamate (MeDTC) Sulfoxide”, which has been identified in the blood of animals given disulfiram . MeDTC is converted to MeDTC sulfine and then to “S-Methyl-N,N-diethylthiocarbamate Sulfoxide”, the proposed active metabolite in vivo .Molecular Structure Analysis

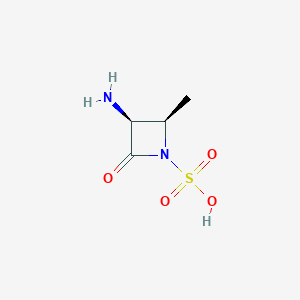

The molecular formula of “S-Methyl-N,N-diethylthiocarbamate Sulfone” is C6H13NO3S .Chemical Reactions Analysis

“S-Methyl-N,N-diethylthiocarbamate Sulfone” is highly reactive with normal cellular constituents (e.g., glutathione), which may protect ALDH from inhibition, unless this inhibitor is formed very near the target enzyme .Physical And Chemical Properties Analysis

“S-Methyl-N,N-diethylthiocarbamate Sulfone” has a molecular weight of 179.24 g/mol . It has a topological polar surface area of 62.8 Ų .Applications De Recherche Scientifique

Synthetic Chemistry

“S-Methyl-N,N-diethylthiocarbamate Sulfone” is used as a building block in synthetic chemistry . It’s a part of the sulfur compounds category and is used in the synthesis of various organic compounds .

Enzyme Activation

This compound is also categorized under enzyme activators . Enzyme activators are molecules that bind to enzymes and increase their activity. They are often involved in the many regulatory processes of cells .

Metabolite

“S-Methyl-N,N-diethylthiocarbamate Sulfone” is a metabolite , which means it’s a product of metabolic reactions catalyzed by various enzymes that naturally occur within cells .

Inhibition of Aldehyde Dehydrogenase (ALDH)

Research has shown that this compound, a metabolite of the drug disulfiram, inhibits ALDH activity . ALDH is an enzyme involved in metabolizing aldehydes into carboxylic acids .

Anti-Cancer Activity

Interestingly, while “S-Methyl-N,N-diethylthiocarbamate Sulfone” inhibits ALDH activity, it does not impair cancer cell viability . This suggests that the anti-cancer activity of disulfiram, from which this compound is derived, does not involve ALDH inhibition .

Neuroprotection

There is evidence to suggest that “S-Methyl-N,N-diethylthiocarbamate Sulfone” may have neuroprotective effects . However, more research is needed in this area to fully understand the potential applications in neurology .

Mécanisme D'action

Target of Action

S-Methyl-N,N-diethylthiocarbamate Sulfone (DETC-MeSO) is the active metabolite of disulfiram . It has been shown to be a partial antagonist of glutamate receptors . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain .

Mode of Action

DETC-MeSO interacts with its targets, the glutamate receptors, by attenuating their activity . This interaction results in a reduction in the excitotoxic damage that can occur in conditions such as stroke . Excitotoxicity is a pathological process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate .

Biochemical Pathways

The primary biochemical pathway affected by DETC-MeSO is the glutamatergic pathway. By acting as a partial antagonist of glutamate receptors, DETC-MeSO can reduce the excessive activation of N-methyl-D-aspartate (NMDA) receptors by glutamate, which is thought to mediate calcium-dependent neurotoxicity . This is the main cause of the death of neurons in hypoxic–ischemic brain injury .

Pharmacokinetics

It is known that detc-meso is a metabolite of disulfiram, suggesting that it is produced in the body following the administration of disulfiram .

Result of Action

DETC-MeSO has been shown to have a neuroprotective effect. It greatly reduces both cell death following hypoxia/reoxygenation and brain infarct size . It improves performance on the neuroscore test and attenuates proteolysis of αII-spectrin . The level of pro-apoptotic proteins declines, and anti-apoptotic and HSP27 protein expressions are markedly increased . Levels of the ER stress protein markers p-PERK, p-eIF2α, ATF4, JNK, XBP-1, GADD34, and CHOP significantly decline after DETC-MeSO administration .

Action Environment

The action of DETC-MeSO can be influenced by the environment in which it is administered. For example, in a study where DETC-MeSO was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model, more neurons were protected and survived under ischemic insult in the presence of DETC-MeSO .

Propriétés

IUPAC Name |

N,N-diethyl-1-methylsulfonylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGLFAEBISDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393576 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-N,N-diethylthiocarbamate Sulfone | |

CAS RN |

155514-79-7 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)